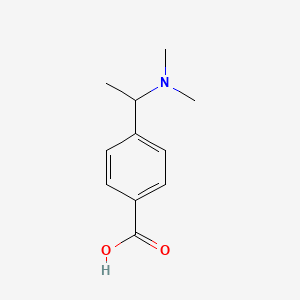

4-(1-(Dimethylamino)ethyl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

4-[1-(dimethylamino)ethyl]benzoic acid |

InChI |

InChI=1S/C11H15NO2/c1-8(12(2)3)9-4-6-10(7-5-9)11(13)14/h4-8H,1-3H3,(H,13,14) |

InChI Key |

DMSOTADSXHWWEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)N(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 1 Dimethylamino Ethyl Benzoic Acid and Its Analogs

Total Synthesis Approaches to 4-(1-(Dimethylamino)ethyl)benzoic acid

Multi-step Convergent and Linear Synthetic Sequences

A plausible and efficient linear synthetic sequence for 4-(1-(Dimethylamino)ethyl)benzoic acid commences with the readily available starting material, 4-acetylbenzoic acid. The key transformation in this route is a reductive amination reaction.

Proposed Linear Synthetic Route:

Imine/Enamine Formation: 4-acetylbenzoic acid reacts with dimethylamine (B145610) to form an intermediate enamine or, under acidic conditions, an iminium ion.

Reduction: The intermediate is then reduced in situ to form the target tertiary amine.

This process, known as reductive amination, is a cornerstone of amine synthesis. youtube.com The reaction involves the nucleophilic attack of dimethylamine on the ketone's carbonyl carbon, followed by dehydration to an iminium salt, which is then reduced by a suitable reducing agent. youtube.com

Alternatively, a multi-step synthesis could be designed to build the molecule in a more convergent fashion, though for this specific target, a linear approach from 4-acetylbenzoic acid is likely more straightforward.

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

The critical step in the proposed synthesis is the reductive amination, which creates a chiral center. Achieving high yield and, more importantly, high stereoselectivity is paramount.

Yield Optimization: The choice of reducing agent is crucial. While strong reducing agents like lithium aluminum hydride could reduce the carboxylic acid group, milder reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are selective for the iminium ion intermediate. Catalytic hydrogenation over a metal catalyst like palladium or platinum is another effective method. rsc.org

Stereoselectivity: Since the target molecule is chiral, controlling the stereochemical outcome is a significant challenge. Two primary strategies can be employed:

Asymmetric Reductive Amination: This advanced approach uses a chiral catalyst to directly synthesize the desired enantiomer. For instance, the synthesis of the structurally related drug (S)-rivastigmine utilizes an iridium catalyst with a chiral phosphoramidite (B1245037) ligand for the asymmetric reductive amination of a ketone, achieving excellent enantioselectivity (96% ee) and high yield (93%). nih.gov A similar catalytic system could be applied to the synthesis of 4-(1-(Dimethylamino)ethyl)benzoic acid from 4-acetylbenzoic acid. nih.gov

Chiral Auxiliaries: An alternative method involves using a chiral auxiliary. For example, reacting the starting ketone with a chiral amine, such as (R)-(+)-α-methylbenzylamine, would produce a mixture of diastereomeric intermediates. researchgate.netsigmaaldrich.com These diastereomers have different physical properties and can be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary would yield the enantiomerically pure target compound. researchgate.netgoogle.com

Table 1: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Key Reagents/Catalysts | Analogous Application | Citation |

|---|---|---|---|---|

| Asymmetric Reductive Amination | Direct formation of a single enantiomer using a chiral catalyst. | Iridium complex with chiral phosphoramidite ligands (e.g., for DARA). | Synthesis of (S)-rivastigmine. | nih.gov |

| Chiral Auxiliary | Formation of separable diastereomers using a removable chiral group. | (R)-(+)-α-Methylbenzylamine or (S)-(-)-α-Methylbenzylamine. | Synthesis of lortalamine (B1675143) and other chiral amines. | researchgate.net |

Application of Green Chemistry Principles in the Synthesis of the Compound

Modern synthetic chemistry emphasizes sustainability. Several green chemistry principles can be applied to the synthesis of 4-(1-(Dimethylamino)ethyl)benzoic acid.

Catalytic Reactions: The use of catalytic amidation and catalytic hydrogenation is inherently greener than using stoichiometric reagents, as it reduces waste. rsc.orgcatalyticamidation.info Heterogeneous catalysts, such as platinum-molybdenum on alumina (B75360) (Pt–Mo/γ-Al₂O₃), are particularly advantageous as they are easily separated from the reaction mixture and can be reused. rsc.org

Alternative Solvents and Conditions: For derivatization steps like esterification, solvent-free conditions using solid acid catalysts like modified Montmorillonite K10 clay or supported iron oxide nanoparticles can significantly reduce environmental impact. ijstr.orgmdpi.com

Biosynthesis: Looking to the future, biosynthesis offers a truly green route. While not yet developed for this specific molecule, pathways for producing aminobenzoic acids from simple carbon sources like glucose have been established in microorganisms, representing a sustainable alternative to petroleum-based chemical synthesis. mdpi.com The use of indium metal for reductions in aqueous ethanol (B145695) is another example of a greener method that avoids flammable catalysts and harsh conditions. orgsyn.org

Derivatization Strategies for 4-(1-(Dimethylamino)ethyl)benzoic acid

The bifunctional nature of 4-(1-(Dimethylamino)ethyl)benzoic acid, containing both a carboxylic acid and a tertiary amine, allows for a wide range of derivatization reactions at either functional group.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for creating ester and amide derivatives.

Esterification: The formation of esters can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., sulfuric acid). More advanced and milder methods utilize catalysts that are often easier to handle and separate. Tin(II) compounds are effective for high-temperature esterifications, while solid acid catalysts offer environmental benefits. ijstr.orggoogle.com For sensitive substrates, coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) can be used to facilitate the reaction at room temperature. prepchem.com

Amidation: The direct condensation of a carboxylic acid and an amine to form an amide typically requires high temperatures to remove water. Catalytic methods have been developed to facilitate this reaction under milder conditions. Lewis acid catalysts based on titanium, such as titanium(IV) chloride (TiCl₄) or titanium(IV) fluoride (B91410) (TiF₄), have proven effective for the amidation of benzoic acids. nih.govrsc.org Boric acid also serves as a simple and readily available catalyst for this transformation. researchgate.net These catalytic approaches are preferable to the use of stoichiometric coupling reagents, which generate significant waste. catalyticamidation.info

Table 2: Selected Catalysts for Amidation of Benzoic Acids

| Catalyst | Typical Conditions | Key Features | Citation |

|---|---|---|---|

| Titanium(IV) chloride (TiCl₄) | Pyridine, 85 °C | Effective for a wide range of substrates. | nih.gov |

| Titanium(IV) fluoride (TiF₄) | Toluene, reflux | Catalytic promoter (5-10 mol%) for both aliphatic and aromatic amines. | rsc.org |

| Boric Acid | Solvent-free, heat | Simple, readily available, and environmentally benign catalyst. | researchgate.net |

Chemical Modifications of the Tertiary Amine Group (e.g., N-Oxidation, Quaternization)

The tertiary amine moiety provides another site for chemical modification, allowing for the synthesis of N-oxides and quaternary ammonium (B1175870) salts.

N-Oxidation: Tertiary amines can be readily oxidized to their corresponding N-oxides. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). chemistai.org The reaction involves the transfer of an oxygen atom from the peroxyacid to the nitrogen atom of the amine. This method is generally high-yielding and proceeds under mild conditions. organic-chemistry.org

Quaternization: The nitrogen atom of the tertiary amine can act as a nucleophile, reacting with alkyl halides to form quaternary ammonium salts. This reaction, known as the Menshutkin reaction, is a standard method for alkylating amines. jcu.czresearchgate.net For instance, reacting 4-(1-(Dimethylamino)ethyl)benzoic acid with an alkyl halide like methyl iodide or ethyl bromide in a suitable solvent (e.g., ethanol, butanone) would yield the corresponding quaternary ammonium salt. jcu.czresearchgate.net These salts are a class of cationic compounds with various potential applications. researchgate.net

Electrophilic and Nucleophilic Functionalization of the Phenyl Ring

The phenyl ring of 4-(1-(Dimethylamino)ethyl)benzoic acid possesses distinct electronic properties influenced by its substituents: the electron-withdrawing carboxylic acid group and the electron-donating 1-(dimethylamino)ethyl group. The carboxylic acid group is a meta-director for electrophilic aromatic substitution, deactivating the ring towards electrophiles. Conversely, the alkylamino group is an ortho, para-director and an activating group. The interplay of these two groups governs the regioselectivity of functionalization reactions.

Electrophilic Substitution:

Due to the deactivating effect of the carboxyl group, electrophilic substitution on the benzene (B151609) ring of 4-(1-(Dimethylamino)ethyl)benzoic acid requires forcing conditions. The substitution pattern is directed to the positions ortho to the 1-(dimethylamino)ethyl group (and meta to the carboxylic acid).

| Reaction | Reagents and Conditions | Product |

| Nitration | HNO₃/H₂SO₄ | 4-(1-(Dimethylamino)ethyl)-3-nitrobenzoic acid |

| Halogenation | Br₂/FeBr₃ | 3-Bromo-4-(1-(Dimethylamino)ethyl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ | 4-(1-(Dimethylamino)ethyl)-3-sulfobenzoic acid |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAAr) on the phenyl ring is generally difficult unless activated by strong electron-withdrawing groups. However, the introduction of a nitro group, for example, via electrophilic nitration, would activate the ring towards nucleophilic attack. For instance, 3-nitro-4-(1-(dimethylamino)ethyl)benzoic acid could undergo nucleophilic substitution at the position of the nitro group.

Synthesis of Chemically Modified Analogs for Specific Reactivity Profiles

The synthesis of chemically modified analogs of 4-(1-(Dimethylamino)ethyl)benzoic acid allows for the fine-tuning of its chemical and physical properties. Modifications can be targeted at the carboxylic acid, the amino group, or the aromatic ring.

Modification of the Carboxylic Acid Group:

The carboxylic acid moiety can be readily converted into a variety of other functional groups.

| Reaction | Reagents | Product Functional Group |

| Esterification | Alcohol, Acid catalyst | Ester |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide |

| Reduction | LiAlH₄, BH₃·THF | Alcohol |

Modification of the Amino Group:

The dimethylamino group can be modified to alter its basicity and steric properties. For example, quaternization with an alkyl halide would yield a quaternary ammonium salt, enhancing its water solubility.

Modification of the Phenyl Ring:

Analogs with different substitution patterns on the phenyl ring can be synthesized starting from appropriately substituted precursors. For example, using a substituted 4-ethylbenzoic acid derivative as a starting material in a synthetic sequence similar to that for the parent compound would yield analogs with substituents on the aromatic ring.

Catalytic Approaches in the Synthesis of 4-(1-(Dimethylamino)ethyl)benzoic acid and its Derivatives

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex molecules like 4-(1-(Dimethylamino)ethyl)benzoic acid.

One key step that can benefit from catalysis is the introduction of the ethylamino group. Reductive amination of a suitable ketone precursor, such as 4-acetylbenzoic acid, with dimethylamine can be achieved using various catalytic systems. researchgate.net

| Catalyst | Reducing Agent | Key Advantages |

| Pd/C | H₂ | High efficiency, clean reaction |

| NaBH(OAc)₃ | - | Mild conditions, broad substrate scope |

| Raney Nickel | H₂ | Cost-effective |

Furthermore, transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, can be employed to synthesize analogs with diverse substituents on the aromatic ring. nih.gov For example, starting from a halogenated precursor, various aryl, alkyl, or amino groups can be introduced.

Flow Chemistry and Continuous Synthesis Techniques for Enhanced Production of the Compound

For the large-scale and efficient production of 4-(1-(Dimethylamino)ethyl)benzoic acid, flow chemistry and continuous synthesis techniques present significant advantages over traditional batch processes. nih.gov These methods allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety.

A potential flow synthesis could involve the following steps:

Continuous Grignard Reaction: The reaction of a suitable starting material with a Grignard reagent to form the ethyl side chain could be performed in a microreactor, allowing for better heat management of the exothermic reaction.

In-line Extraction and Purification: The reaction mixture could be continuously passed through a liquid-liquid separator for extraction, followed by a purification module, such as a continuous chromatography system.

Telescoped Reactions: Multiple reaction steps could be "telescoped" without isolating intermediates, significantly reducing reaction time and waste generation. For instance, the formation of the amino group via reductive amination could be directly followed by a work-up and purification step in a continuous flow setup.

The use of immobilized catalysts in packed-bed reactors within a flow system would also facilitate catalyst separation and recycling, further enhancing the sustainability and cost-effectiveness of the synthesis. nih.gov

Sophisticated Spectroscopic and Structural Elucidation of 4 1 Dimethylamino Ethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 4-(1-(Dimethylamino)ethyl)benzoic acid in solution and the solid state. One-dimensional (¹H and ¹³C) NMR furnishes initial information on the chemical environment of each nucleus, while multi-dimensional techniques are crucial for complete and unambiguous signal assignment and for probing dynamic molecular processes.

A combination of two-dimensional (2D) NMR experiments is required for the complete assignment of the ¹H and ¹³C NMR spectra of 4-(1-(Dimethylamino)ethyl)benzoic acid. Each technique provides a unique set of correlations that, when combined, create a comprehensive picture of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) scalar couplings, typically through two or three bonds. For 4-(1-(Dimethylamino)ethyl)benzoic acid, the primary expected correlation would be between the methine proton (H1') and the methyl protons (H2') of the ethyl side chain. Correlations would also be observed between the aromatic protons on the benzoic acid ring (H2/H6 and H3/H5).

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to their attached carbons (¹JCH). This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons over two to three bonds (²JCH, ³JCH), which is vital for connecting the different structural fragments of the molecule. Key correlations would include the N-methyl protons to the methine carbon (C1') and the N-methyl carbons, as well as correlations from the aromatic protons to the quaternary aromatic carbons and the carboxylic acid carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. Significant through-space correlations would be expected between the N-methyl protons and the methine proton (H1'), as well as with the ortho-aromatic protons (H3/H5).

The following tables summarize the predicted ¹H and ¹³C chemical shifts and the key correlations expected in the 2D NMR spectra.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|---|

| 1 | Quaternary Aromatic | - | ~128.0 | - |

| 2, 6 | Aromatic CH | ~7.9 (d) | ~129.5 | C4, C=O |

| 3, 5 | Aromatic CH | ~7.4 (d) | ~128.5 | C1, C1' |

| 4 | Quaternary Aromatic | - | ~148.0 | - |

| C=O | Carboxylic Acid | ~12.5 (s, br) | ~168.0 | - |

| 1' | Methine (CH) | ~3.6 (q) | ~65.0 | C3/5, C4, C2' |

| 2' | Methyl (CH₃) | ~1.4 (d) | ~18.0 | C1' |

| N(CH₃)₂ | N-Methyl (CH₃) | ~2.2 (s) | ~40.0 | C1' |

Expected 2D NMR Correlation Summary

| Technique | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | H1' ↔ H2'; H2 ↔ H3; H5 ↔ H6 |

| HSQC | ¹H - ¹³C (Direct) | H2/6 ↔ C2/6; H3/5 ↔ C3/5; H1' ↔ C1'; H2' ↔ C2'; N(CH₃)₂ ↔ N-CH₃ |

| HMBC | ¹H - ¹³C (Long Range) | H2/6 → C4, C=O; H1' → C3/5, C4; H2' → C1'; N(CH₃)₂ → C1' |

| NOESY | ¹H - ¹H (Through Space) | N(CH₃)₂ ↔ H1'; N(CH₃)₂ ↔ H3/5; H1' ↔ H3/5; H1' ↔ H2' |

The structure of 4-(1-(Dimethylamino)ethyl)benzoic acid contains several bonds around which rotation may be restricted, leading to conformational isomers that can be observed using variable-temperature (dynamic) NMR studies. Potential dynamic processes include:

Rotation around the C4-C1' bond: Steric hindrance between the ethylamino group and the aromatic ring might create a significant energy barrier to free rotation, potentially leading to distinct rotamers at low temperatures.

Nitrogen Inversion and C1'-N Rotation: The dimethylamino group can undergo nitrogen inversion. Furthermore, rotation around the C1'-N bond could be hindered. At lower temperatures, the signals for the two N-methyl groups, which appear as a single peak at room temperature due to rapid exchange, might broaden and resolve into two distinct signals.

By acquiring NMR spectra at various temperatures, it is possible to determine the coalescence temperature for these signals and subsequently calculate the activation energy (ΔG‡) for the rotational or inversional barriers.

Solid-state NMR (ssNMR) provides critical information about the structure, packing, and intermolecular interactions of the compound in its crystalline form. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C spectra in the solid state. The observed chemical shifts can differ from those in solution, reflecting the effects of the crystal lattice environment. Furthermore, ssNMR can distinguish between different crystalline forms (polymorphs), as each polymorph will give a unique spectrum. For 4-(1-(Dimethylamino)ethyl)benzoic acid, ssNMR would be particularly useful for studying the hydrogen bonding interactions of the carboxylic acid group, which typically forms dimers in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the precise elemental formula of the parent ion, as very few formulas will match a given exact mass. For 4-(1-(Dimethylamino)ethyl)benzoic acid, HRMS provides definitive confirmation of its molecular formula.

HRMS Data for Elemental Composition

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Calculated Exact Mass [M-H]⁻ |

|---|---|---|

| C₁₁H₁₅NO₂ | 194.11756 | 192.10299 |

The experimental measurement of the molecular ion's mass corresponding to these calculated values would unequivocally confirm the elemental composition of the compound.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.

For 4-(1-(Dimethylamino)ethyl)benzoic acid, the most likely fragmentation pathway involves the cleavage of the benzylic C-C bond, which is alpha to both the nitrogen atom and the aromatic ring. This leads to the formation of a highly stable iminium ion.

Proposed Key Fragmentation Pathways and Product Ions in Positive Ion Mode

| Precursor Ion (m/z) | Key Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 194.12 | 149.06 | C₂H₅N (Dimethylamine) | [C₉H₉O₂]⁺ (Vinylbenzoic acid ion) |

| 194.12 | 121.03 | C₃H₉N (Dimethylaminethene) | [C₇H₅O₂]⁺ (Benzoyl cation) |

| 194.12 | 72.08 | C₈H₇O₂ (Carboxyphenyl radical) | [C₄H₁₀N]⁺ (1-(Dimethylamino)ethyl cation) |

The observation of these specific product ions in an MS/MS experiment would provide strong evidence to confirm the structure of 4-(1-(Dimethylamino)ethyl)benzoic acid, particularly the connectivity of the dimethylaminoethyl side chain to the benzoic acid core.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently insufficient specific data for the compound “4-(1-(Dimethylamino)ethyl)benzoic acid” to generate the detailed article as requested in the provided outline.

The search results consistently yield information for a structurally different, though similarly named, compound: 4-(N,N-dimethylamino)benzoic acid (DMABA) . It is crucial to note the structural distinction:

Requested Compound: 4-(1-(Dimethylamino)ethyl)benzoic acid features a dimethylamino group attached to the first carbon of an ethyl group, which is then bonded to the benzoic acid ring.

Commonly Found Compound: 4-(N,N-dimethylamino)benzoic acid has a dimethylamino group directly attached to the benzene (B151609) ring of the benzoic acid.

Due to this fundamental structural difference, it would be scientifically inaccurate to use the spectroscopic and crystallographic data of 4-(N,N-dimethylamino)benzoic acid to describe 4-(1-(Dimethylamino)ethyl)benzoic acid.

Specifically, for 4-(1-(Dimethylamino)ethyl)benzoic acid , no publically accessible data could be retrieved for the following required sections:

X-ray Crystallography and Solid-State Structure

Polymorphism and Cocrystallization Studies

Therefore, in adherence with the strict requirements for scientific accuracy and focus solely on the requested compound, the article cannot be generated at this time. Further experimental and computational research on 4-(1-(Dimethylamino)ethyl)benzoic acid is needed before a detailed analysis of its spectroscopic and structural properties can be compiled.

Computational and Theoretical Chemistry Investigations of 4 1 Dimethylamino Ethyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Density Functional Theory (DFT) is a prominent method used for these investigations, often providing a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like 4-(1-(Dimethylamino)ethyl)benzoic acid, which has several rotatable bonds, multiple stable conformations may exist.

A systematic conformational analysis is crucial to identify the most stable conformers. This typically involves rotating the key dihedral angles, such as those associated with the ethylamino group and the carboxylic acid group, and performing geometry optimization for each starting structure. The relative energies of the optimized conformers are then compared to determine their population distribution at a given temperature.

Table 1: Calculated Relative Energies of Conformers of 4-(1-(Dimethylamino)ethyl)benzoic acid

| Conformer | Dihedral Angle (C-C-N-C) (°) | Dihedral Angle (C-C-C-O) (°) | Relative Energy (kcal/mol) |

| 1 | 178.5 | 0.2 | 0.00 |

| 2 | 65.2 | 179.8 | 1.25 |

| 3 | -68.9 | 1.5 | 1.30 |

Note: Data is hypothetical and for illustrative purposes, as specific research on this compound is limited.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For 4-(1-(Dimethylamino)ethyl)benzoic acid, the HOMO is expected to be localized on the electron-rich dimethylamino and benzene (B151609) ring portions, while the LUMO would be centered on the electron-withdrawing carboxylic acid group.

Charge Distribution and Molecular Electrostatic Potential (MEP): Analysis of the charge distribution provides insight into the polarity of the molecule. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting regions of positive and negative electrostatic potential. In 4-(1-(Dimethylamino)ethyl)benzoic acid, the nitrogen atom of the dimethylamino group and the oxygen atoms of the carboxylic acid would be regions of high negative potential (red), while the hydrogen atom of the carboxylic acid and the hydrogens on the methyl groups would exhibit positive potential (blue).

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental NMR spectra. The calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π-π* and n-π* transitions within the aromatic system and the carbonyl group.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Exploration of Conformational Landscapes in Various Solvents

MD simulations can be used to explore the conformational landscape of 4-(1-(Dimethylamino)ethyl)benzoic acid in different solvents. By simulating the molecule over a period of time, one can observe the transitions between different stable conformations and understand how the solvent influences the conformational preferences. For example, in a polar solvent like water, conformations that expose the polar carboxylic acid and dimethylamino groups to the solvent may be favored.

Investigation of Solvation Effects and Intermolecular Interactions

MD simulations are particularly useful for studying how a molecule interacts with solvent molecules. The simulations can reveal the structure of the solvation shell around the molecule and identify specific intermolecular interactions, such as hydrogen bonds between the carboxylic acid group and water molecules. Understanding these interactions is crucial for predicting the solubility and reactivity of the compound in different media. The radial distribution function (RDF) is a common tool used to analyze the probability of finding solvent molecules at a certain distance from a specific atom in the solute.

Reaction Pathway Modeling and Transition State Characterization for Reactions Involving the Compound

The detailed modeling of reaction pathways and the characterization of transition states are crucial for understanding the kinetics and mechanisms of chemical transformations. For 4-(1-(Dimethylamino)ethyl)benzoic acid, this would typically involve common reactions of the carboxylic acid group, such as esterification or amide bond formation.

General Methodology:

A theoretical investigation into a reaction involving 4-(1-(Dimethylamino)ethyl)benzoic acid, for instance, its esterification with methanol, would proceed as follows:

Reactant and Product Optimization: The ground state geometries of the reactants (4-(1-(Dimethylamino)ethyl)benzoic acid and methanol) and the products (methyl 4-(1-(dimethylamino)ethyl)benzoate and water) would be optimized using a suitable level of theory, such as Density Functional Theory (DFT).

Transition State Searching: Sophisticated algorithms would be employed to locate the transition state (TS) structure on the potential energy surface connecting the reactants and products. This is a first-order saddle point, representing the maximum energy along the reaction coordinate.

Frequency Analysis: A frequency calculation is then performed on the located TS structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path from the transition state downhill to both the reactant and product energy minima.

These calculations would provide crucial data, including the activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products). This information is vital for predicting reaction rates and understanding the feasibility of a chemical process. Automated methods for transition state theory calculations have been developed to facilitate high-throughput kinetic analysis, which could be applied to this compound and its reactions. nih.gov

Density Functional Theory (DFT) Applications for Reactivity Prediction and Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the reactivity and elucidate the reaction mechanisms of organic molecules. While specific DFT studies on 4-(1-(Dimethylamino)ethyl)benzoic acid are limited, extensive research on the closely related analog, 4-(Dimethylamino)benzoic acid (DMABA), provides significant insights that can be extrapolated. researchgate.netikprress.org

DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to compute a variety of molecular properties that correlate with reactivity. ikprress.org

Key DFT-derived Descriptors for Reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites within the molecule, thereby predicting the regions most likely to be involved in chemical reactions.

Global Reactivity Descriptors: These are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/(2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2/(2η) | A measure of the molecule's ability to act as an electrophile. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes of 4-(1-(Dimethylamino)ethyl)benzoic acid Analogs

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govnih.gov This approach is invaluable for predicting the properties of new or untested compounds based on the known properties of a series of related molecules.

For analogs of 4-(1-(Dimethylamino)ethyl)benzoic acid, a QSPR model could be developed to predict various chemical attributes, such as acidity (pKa), solubility, or chromatographic retention times.

Steps in Developing a QSPR Model:

Data Set Collection: A dataset of molecules with known experimental values for the property of interest is compiled. For example, a series of substituted benzoic acids with their measured pKa values. researchgate.net

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be classified into different categories:

0D descriptors: Molecular weight, atom counts.

1D descriptors: Constitutional descriptors (e.g., number of specific functional groups).

2D descriptors: Topological indices that describe the connectivity of atoms.

3D descriptors: Geometric properties of the molecule.

Quantum chemical descriptors: Derived from calculations (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical model is built that correlates a subset of the calculated descriptors with the experimental property.

Model Validation: The predictive power of the developed QSPR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSPR study on analogs of 4-(1-(Dimethylamino)ethyl)benzoic acid could involve synthesizing or computationally generating a series of derivatives with variations in the substituents on the benzene ring or modifications to the dimethylaminoethyl group. By calculating a range of descriptors for these analogs and correlating them with a measured property, a predictive model can be established. Such models are powerful tools in rational drug design and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

Reaction Mechanisms and Kinetic Studies Involving 4 1 Dimethylamino Ethyl Benzoic Acid

Hydrolysis and Esterification Kinetics of the Carboxylic Acid Group

The carboxylic acid group is a primary site for reactions such as esterification and the reverse reaction, hydrolysis.

Esterification: The esterification of 4-(1-(Dimethylamino)ethyl)benzoic acid, typically with an alcohol under acidic catalysis, proceeds through a nucleophilic acyl substitution mechanism. The reaction kinetics can be modeled based on studies of similar benzoic acid derivatives. For instance, the esterification of benzoic acid with alcohols like ethanol (B145695) or butanol is often found to follow first-order kinetics with respect to the carboxylic acid. nih.govnih.gov The reaction rate is influenced by the concentration of the alcohol and the catalyst. The equilibrium of the reaction can be shifted towards the ester product by removing water as it is formed.

Hydrolysis: The hydrolysis of esters derived from 4-(1-(Dimethylamino)ethyl)benzoic acid, such as ethyl 4-(1-(dimethylamino)ethyl)benzoate, is most efficiently carried out under alkaline conditions. This reaction, known as saponification, generally follows second-order kinetics—first-order with respect to both the ester and the hydroxide (B78521) ion. elsevierpure.com However, when the hydroxide concentration is in large excess, the reaction can be treated as pseudo-first-order. elsevierpure.comrsc.org The rate of hydrolysis is influenced by steric and electronic effects of the substituents. The electron-donating nature of the dimethylaminoethyl group at the para position can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoate (B1203000) esters, potentially slowing the rate of nucleophilic attack.

| Reaction | General Kinetic Model | Influencing Factors |

|---|---|---|

| Acid-Catalyzed Esterification | First-order in carboxylic acid | Alcohol concentration, Catalyst concentration, Temperature, Water removal |

| Base-Catalyzed Hydrolysis (Saponification) | Second-order overall (First-order in ester, First-order in base) | Concentrations of ester and base, Temperature, Solvent polarity |

Reactivity of the Tertiary Amine Moiety (e.g., Protonation-Deprotonation Equilibria, Alkylation, Amine Oxide Formation)

The tertiary amine group imparts basicity and nucleophilicity to the molecule.

Alkylation: The lone pair of electrons on the nitrogen atom makes the tertiary amine a nucleophile, capable of reacting with alkyl halides in an SN2 reaction. This alkylation results in the formation of a quaternary ammonium (B1175870) salt. youtube.com Treatment with an excess of a reactive alkyl halide, such as methyl iodide, can lead to "exhaustive methylation." stereoelectronics.org However, the alkylation of amines can be complex, as the product of the initial reaction can sometimes be more nucleophilic than the starting amine, leading to multiple alkylations if not controlled. stereoelectronics.org For a tertiary amine like the one in the target compound, further alkylation leads directly to the quaternary salt.

Amine Oxide Formation: Tertiary amines can be oxidized to form amine N-oxides. acs.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), or Caro's acid. acs.orgnih.gov The reaction involves the nucleophilic attack of the amine on the electrophilic oxygen of the oxidant, forming a new N-O bond. Amine oxides are highly polar compounds with distinct physical and chemical properties from the parent amine. acs.org

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring and Regioselectivity

The benzene (B151609) ring of 4-(1-(Dimethylamino)ethyl)benzoic acid can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation. rsc.orgmdpi.com The regiochemical outcome of these reactions is determined by the directing effects of the two substituents on the ring.

The carboxylic acid group (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the 1-(dimethylamino)ethyl group is an activating, ortho, para-directing group because the alkyl chain is electron-donating. In a competition between an activating and a deactivating group, the activating group's directing effect dominates.

Since the para position is already occupied by the carboxylic acid, electrophilic attack will be directed to the positions ortho to the 1-(dimethylamino)ethyl group (i.e., positions 3 and 5 on the ring).

| Substituent | Electronic Effect | Directing Influence | Predicted Outcome for EAS |

|---|---|---|---|

| -CH(CH₃)N(CH₃)₂ | Activating (Inductive) | Ortho, Para | Substitution at positions ortho to the activating group (C3 and C5) |

| -COOH | Deactivating (Resonance/Inductive) | Meta |

Nucleophilic Acyl Substitution at the Carbonyl Carbon

The carboxylic acid itself can be converted into more reactive derivatives, which then readily undergo nucleophilic acyl substitution. This class of reaction proceeds via a characteristic two-step addition-elimination mechanism, involving a tetrahedral intermediate. rsc.orgnih.govacs.org

A common first step is the conversion of the carboxylic acid to an acid chloride, for example by using thionyl chloride (SOCl₂). nih.gov The hydroxyl group is converted into an acyl chlorosulfite, which is an excellent leaving group, facilitating attack by the chloride ion to form the highly reactive acyl chloride. nih.gov

Stereoselective Reactions at the Chiral Center of 4-(1-(Dimethylamino)ethyl)benzoic acid

The carbon atom bonded to the phenyl ring, the methyl group, the dimethylamino group, and a hydrogen atom is a chiral center. This opens the possibility for stereoselective and stereospecific reactions. The structural motif is a derivative of 1-phenylethylamine (B125046) (α-PEA), a compound renowned for its use in asymmetric synthesis. cdnsciencepub.com

Kinetic Resolution: If synthesized as a racemic mixture, the enantiomers of 4-(1-(Dimethylamino)ethyl)benzoic acid (or its precursors) can be separated via kinetic resolution. This technique uses a chiral catalyst or reagent that reacts at different rates with the two enantiomers. rsc.org Enzymatic resolutions are particularly common for this class of compounds. For example, lipases such as Candida antarctica lipase (B570770) B (CALB) are frequently used to acylate one enantiomer of a racemic amine faster than the other, allowing the unreacted amine and the acylated product to be separated with high enantiomeric excess (ee). rsc.orgnih.govcdnsciencepub.com

Asymmetric Synthesis: Instead of separating a racemate, a single enantiomer can be prepared directly through asymmetric synthesis. Methods for synthesizing chiral benzylic amines include the asymmetric hydrogenation of prochiral imines using transition metal catalysts with chiral ligands, or the diastereoselective addition of nucleophiles to imines bearing a removable chiral auxiliary. nih.govbeilstein-journals.org

Use as a Chiral Auxiliary: The primary amine analogue, 1-(4-carboxyphenyl)ethylamine, could itself be used as a chiral auxiliary. acs.orgcdnsciencepub.com In this approach, the chiral amine is attached to a prochiral molecule to form diastereomers. A subsequent reaction is then directed to one face of the molecule due to the steric influence of the chiral auxiliary, creating a new stereocenter with a preferred configuration. Finally, the auxiliary is cleaved, yielding an enantiomerically enriched product.

Computational Mechanistic Elucidation of Reaction Pathways and Energy Barriers

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of the reactions involving 4-(1-(Dimethylamino)ethyl)benzoic acid. These studies can map out entire reaction pathways, identify transition state structures, and calculate the associated activation energy barriers. cdnsciencepub.com

For example, a computational study of the hydrolysis of an ester of this acid would involve modeling the approach of the hydroxide nucleophile, the formation of the tetrahedral intermediate, and the final expulsion of the leaving group. The calculated energies for these steps would provide the reaction's energy profile, indicating the rate-determining step. Similarly, for electrophilic aromatic substitution, calculations can determine the relative energy barriers for attack at the different positions on the ring (ortho vs. meta), providing a quantitative prediction of the regioselectivity. cdnsciencepub.com

Machine learning models are also emerging as a method to predict reaction barriers by training on large datasets of computed reactions, which can significantly accelerate the screening of potential reaction conditions and catalysts. Such computational approaches are invaluable for understanding the subtle electronic and steric factors that govern the reactivity and selectivity of complex molecules.

Advanced Materials Science Applications of 4 1 Dimethylamino Ethyl Benzoic Acid and Its Derivatives

Incorporation into Polymeric Materials

The dual functionality of 4-(1-(Dimethylamino)ethyl)benzoic acid makes it a versatile building block for creating and modifying polymers.

Role as a Monomer in Polymer Synthesis (e.g., Polyamides, Polyesters)

As a monomer, 4-(1-(Dimethylamino)ethyl)benzoic acid can participate in polymerization reactions to form novel polymers. The carboxylic acid group can react with diols or diamines through condensation polymerization to produce polyesters or polyamides, respectively. The key feature of such polymers would be the pendant -(CH(CH₃)N(CH₃)₂) group along the polymer backbone.

This pendant group would impart specific functionalities. The tertiary amine can introduce pH-responsiveness; at low pH, the amine group becomes protonated (-N⁺H(CH₃)₂), leading to changes in polymer solubility, conformation, and charge, making the material suitable for smart hydrogels or drug delivery systems.

Table 1: Potential Polymerization Reactions

| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Property |

|---|---|---|---|

| Polyamide | H₂N-R-NH₂ (Diamine) | Amide (-CO-NH-) | pH-responsive, metal-chelating |

While direct synthesis of these polymers from the title compound is not extensively documented, the principles are well-established. For instance, related aminobenzoic acids are widely used in the synthesis of functional aromatic polyamides.

Modification of Polymer Properties via Grafting or End-Capping with the Compound

Beyond serving as a primary monomer, 4-(1-(Dimethylamino)ethyl)benzoic acid is a prime candidate for modifying the properties of existing polymers through grafting or end-capping strategies.

Grafting: The compound can be attached to the surface of a polymer film or the backbone of a polymer chain. This is often achieved by first activating the polymer surface to create reactive sites that can then bond with the carboxylic acid of the title molecule. Such surface grafting can dramatically alter the surface properties of a material without changing its bulk characteristics. For example, grafting onto a hydrophobic polymer film like polyethylene (B3416737) could render its surface more hydrophilic and pH-responsive. scielo.org.mxmdpi.com

End-capping: In this approach, the molecule is used to terminate a growing polymer chain. This introduces the -(1-(Dimethylamino)ethyl)benzoic acid moiety at the chain end. An end-capping strategy can be used to control polymer molecular weight and introduce specific terminal functionality. For example, polymers end-capped with this molecule would have a terminal pH-responsive group and a carboxylic acid available for further conjugation, making them useful as building blocks for more complex architectures like block copolymers. Research on related molecules like ethyl 4-(dimethylamino)benzoate (B8555087) has shown its use in initiating polymerization in specific formulations. researchgate.nettuwien.at

Design of Functional Coatings and Films Exhibiting Specific Chemical or Physical Responses

Polymers and materials incorporating 4-(1-(Dimethylamino)ethyl)benzoic acid are expected to be highly valuable for creating functional coatings and films. The dimethylamino group is a well-known stimuli-responsive moiety.

A coating derived from or containing this compound would likely exhibit significant pH-responsiveness. Under acidic conditions (pH < pKa of the amine), the nitrogen atom becomes protonated, leading to a positively charged surface. This change can trigger:

Swelling/Deswelling: In a cross-linked polymer network (hydrogel), the electrostatic repulsion between protonated amine groups can cause the material to swell significantly, absorbing large amounts of water. This behavior is reversible upon increasing the pH.

Controlled Adhesion: The surface charge can be tuned to control the adhesion of other charged molecules, cells, or particles.

Tunable Wettability: A change in surface charge and chemistry can alter the surface energy, allowing for tunable wettability, shifting between more hydrophilic and more hydrophobic states.

Polymers with similar dimethylamino side groups, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are extensively studied for these pH-responsive properties in applications like sensors, controlled-release systems, and smart textiles. mdpi.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing 4-(1-(Dimethylamino)ethyl)benzoic acid as a Ligand

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The structure of 4-(1-(Dimethylamino)ethyl)benzoic acid, featuring both a carboxylate group (an excellent metal-coordinating group) and a tertiary amine (a potential coordination site), makes it a promising candidate for a ligand in MOF synthesis. scirp.orgnih.govresearchgate.net

The carboxylate group can bind to metal centers in various modes (monodentate, bidentate), while the nitrogen atom of the dimethylamino group could also coordinate to the metal, potentially leading to the formation of complex, multi-dimensional structures. The chirality of the ligand could also be transferred to the resulting MOF, creating chiral frameworks that are highly sought after for applications in asymmetric catalysis and enantioselective separations.

While MOFs using this specific ligand are not prominently reported, numerous MOFs have been successfully constructed using analogous aminobenzoic acids and related derivatives. scirp.orgnih.govnih.gov The choice of metal ion and synthesis conditions would play a critical role in determining the final topology and properties of the resulting framework. nih.gov

Table 2: Potential Features of MOFs with 4-(1-(Dimethylamino)ethyl)benzoic acid as a Ligand

| Feature | Origin | Potential Application |

|---|---|---|

| Porosity | Framework structure | Gas storage, separation, catalysis |

| Chirality | Chiral center on the ligand | Enantioselective separation, asymmetric catalysis |

| Functional Pores | Pendant dimethylamino groups | pH-sensing, selective guest binding, post-synthetic modification |

Self-Assembled Monolayers (SAMs) and Surface Functionalization for Controlled Interfacial Properties

Self-assembled monolayers (SAMs) are ordered molecular layers that spontaneously form on a substrate. 4-(1-(Dimethylamino)ethyl)benzoic acid is well-suited for forming SAMs on various oxide surfaces (e.g., Al₂O₃, TiO₂, mica) or on metals like silver and copper. The carboxylic acid group serves as a robust anchor, binding to the surface, while the aromatic ring and the functional tail orient away from it.

The formation of a SAM with this molecule would create a surface decorated with dimethylamino groups. This functionalization would allow for precise control over interfacial properties:

Surface Charge: The surface could be switched from neutral to positively charged by adjusting the ambient pH.

Wettability: The terminal groups would dictate the surface's interaction with liquids.

Biocompatibility: The surface could be tailored to either promote or resist the adhesion of proteins and cells.

Chemical Reactivity: The amine groups provide reactive handles for the subsequent attachment of other molecules, such as biomolecules or fluorescent probes.

Coordination Chemistry and Ligand Design with 4 1 Dimethylamino Ethyl Benzoic Acid

Synthesis and Characterization of Metal Complexes of 4-(1-(Dimethylamino)ethyl)benzoic acid

The synthesis of metal complexes with 4-(1-(Dimethylamino)ethyl)benzoic acid would likely follow established methodologies for similar amino-carboxylate ligands. yu.edu.joekb.eg Typically, these syntheses involve the reaction of the ligand with a suitable metal salt in an appropriate solvent, often under reflux conditions. chesci.comrasayanjournal.co.in The choice of solvent and reaction conditions can influence the final structure and dimensionality of the resulting complex.

Characterization of these hypothetical complexes would employ a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be crucial for confirming the coordination of the carboxylate and amino groups to the metal center, as indicated by shifts in their characteristic vibrational frequencies. sciencepg.com Elemental analysis would provide the stoichiometric ratio of the metal to the ligand. yu.edu.jo

Transition Metal Complexes and Their Electronic Structures

Transition metals, with their partially filled d-orbitals, are expected to form a diverse array of complexes with 4-(1-(Dimethylamino)ethyl)benzoic acid. bohrium.com The electronic properties of these complexes would be dictated by the nature of the metal ion, its oxidation state, and the coordination geometry. The d-orbital electronic structure of transition metals gives rise to a wide range of physical and chemical properties in their complexes. bohrium.com The interaction between the metal's d-orbitals and the ligand's orbitals would lead to a splitting of the d-orbitals, influencing the complex's color, magnetic properties, and reactivity. mtu.edu

Table 1: Hypothetical Electronic Properties of Transition Metal Complexes with 4-(1-(Dimethylamino)ethyl)benzoic acid

| Metal Ion | Expected Geometry | d-electron Configuration | Expected Magnetic Moment (µB) |

| Cu(II) | Distorted Octahedral | d⁹ | ~1.7-2.2 |

| Ni(II) | Octahedral | d⁸ | ~2.8-3.5 |

| Co(II) | Tetrahedral/Octahedral | d⁷ | ~3.8-5.2 |

| Fe(III) | Octahedral (high spin) | d⁵ | ~5.9 |

| Mn(II) | Octahedral (high spin) | d⁵ | ~5.9 |

Note: The data in this table is hypothetical and based on typical values for transition metal complexes with similar ligands.

Lanthanide and Actinide Complexes for Luminescent or Magnetic Applications

The coordination of 4-(1-(Dimethylamino)ethyl)benzoic acid to lanthanide and actinide ions could yield materials with interesting luminescent and magnetic properties. Lanthanide complexes are well-known for their characteristic sharp emission bands, which arise from f-f electronic transitions. osti.gov The ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then luminesces. osti.gov The specific luminescent properties would depend on the chosen lanthanide ion. nih.gov

Actinide complexes, on the other hand, are of interest for their magnetic properties, which stem from their 5f electrons. mdpi.com These orbitals have a greater radial extension compared to the 4f orbitals of lanthanides, leading to more significant interactions with the ligand environment and potentially stronger magnetic coupling. researchgate.netscribd.com The design of actinide complexes with specific magnetic behaviors, such as single-molecule magnet (SMM) properties, is an active area of research. researchgate.netnih.gov

Binding Modes and Coordination Geometries of the Ligand

The versatility of 4-(1-(Dimethylamino)ethyl)benzoic acid as a ligand stems from the presence of two distinct coordinating groups: the carboxylate and the tertiary amine. This allows for a variety of binding modes and the formation of complexes with diverse topologies.

Carboxylate Coordination Modes (e.g., Monodentate, Bidentate, Bridging)

The carboxylate group is a highly versatile coordinating moiety and can adopt several binding modes, including monodentate, bidentate (chelating), and bridging fashions. researchgate.netwikipedia.org In the monodentate mode, only one of the oxygen atoms coordinates to the metal center. In the bidentate chelating mode, both oxygen atoms bind to the same metal ion, forming a stable chelate ring. researchgate.net The bridging mode involves the carboxylate group linking two or more metal centers, which is crucial for the formation of coordination polymers and MOFs. rsc.org The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions. researchgate.netbuffalo.edu

Table 2: Common Carboxylate Coordination Modes

| Coordination Mode | Description |

| Monodentate | One oxygen atom binds to a single metal ion. |

| Bidentate Chelating | Both oxygen atoms bind to the same metal ion. |

| Bidentate Bridging | Both oxygen atoms bind to two different metal ions. |

| Monodentate Bridging | One oxygen atom bridges two metal ions. |

Source: Adapted from research on carboxylate coordination. researchgate.netresearchgate.net

Amine Coordination and Chelate Formation

The dimethylamino group provides an additional coordination site. The nitrogen atom possesses a lone pair of electrons that can donate to a metal center, forming a coordinate bond. When both the amine and the carboxylate group bind to the same metal ion, a stable chelate ring can be formed. This chelation effect generally enhances the thermodynamic stability of the resulting complex.

Magnetic and Spectroscopic Properties of Coordination Compounds Containing the Ligand

The magnetic and spectroscopic properties of coordination compounds are fundamentally dictated by the nature of the central metal ion, its oxidation state, and the electronic environment imposed by the surrounding ligands. For complexes involving 4-(1-(Dimethylamino)ethyl)benzoic acid , these properties provide invaluable insights into the bonding and structural features of the resulting assemblies.

The presence of unpaired electrons in the d-orbitals of a transition metal ion gives rise to paramagnetism. The strength of this magnetic behavior can be quantified through magnetic susceptibility measurements, which in turn helps in determining the number of unpaired electrons and the spin state of the metal center. For instance, iron in a +3 oxidation state (d⁵ configuration) can exist in a high-spin state with five unpaired electrons or a low-spin state with one unpaired electron, depending on the ligand field strength. libretexts.org Complexes with no unpaired electrons are classified as diamagnetic and are weakly repelled by a magnetic field. libretexts.org

Spectroscopic techniques are instrumental in elucidating the coordination environment of the metal ion and the binding mode of the ligand.

Infrared (IR) Spectroscopy: This technique is particularly useful for identifying the coordination of the carboxylate group of the benzoic acid moiety. A shift in the characteristic vibrational frequencies of the C=O and C-O bonds upon complexation provides direct evidence of the carboxylate group's interaction with the metal center. For related benzoic acid derivatives, the asymmetric and symmetric stretching vibrations of the COO⁻ group are key diagnostic markers. sharif.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can reveal changes in the chemical environment of the ligand upon coordination. Shifts in the resonances of the protons and carbons near the dimethylamino and carboxylate groups can indicate their involvement in binding to a metal ion. For diamagnetic complexes, sharp and well-resolved spectra are typically observed.

UV-Visible (UV-Vis) Spectroscopy: This method probes the electronic transitions within the complex. The absorption bands can be attributed to d-d transitions within the metal ion, which are sensitive to the coordination geometry, and to charge-transfer transitions between the metal and the ligand. In related systems involving 4-(dimethylamino)benzoic acid, absorption maxima have been observed in the range of 295–315 nm. researchgate.net

Fluorescence Spectroscopy: Some coordination complexes exhibit fluorescence, a property that can be influenced by the metal-ligand interaction. The formation of twisted intramolecular charge transfer (TICT) states has been noted in derivatives of 4-N,N-dimethylamino benzoic acid, leading to large Stokes shifts. researchgate.net

A summary of typical spectroscopic data for related compounds is presented in the table below.

| Spectroscopic Technique | Observed Feature | Reference |

| IR Spectroscopy | Asymmetric and symmetric COO⁻ stretching vibrations | sharif.edu |

| UV-Vis Spectroscopy | Absorption maxima in the 295-315 nm range | researchgate.net |

| Fluorescence | Red-shifted fluorescence band around 460-475 nm in polar solvents, large Stokes shift | researchgate.net |

Applications of Metal Complexes in Catalysis, Sensing, and Supramolecular Assembly

The versatile coordination capabilities of ligands like 4-(1-(Dimethylamino)ethyl)benzoic acid , which possesses both a nitrogen donor from the dimethylamino group and oxygen donors from the carboxylate group, make its metal complexes promising candidates for a range of applications.

Catalysis: Metal complexes are at the heart of many catalytic processes. The specific geometry and electronic properties of a complex can be tailored to facilitate specific chemical transformations. While direct catalytic applications of 4-(1-(Dimethylamino)ethyl)benzoic acid complexes are not extensively documented, related Schiff base ligands derived from aminobenzoic acids have been synthesized and their metal complexes explored for catalytic activities. sharif.edu The presence of both a hard carboxylate donor and a softer amine donor allows for the potential to coordinate with a variety of metal centers, which is a desirable feature for developing new catalysts.

Sensing: The development of chemical sensors is a critical area of research. Metal complexes that exhibit changes in their spectroscopic or electrochemical properties upon interaction with a specific analyte can function as effective sensors. For instance, the fluorescence of a complex might be quenched or enhanced in the presence of a target molecule or ion. The design of fluorescent probes based on 4-N,N-dimethylamino benzoic acid has been explored to monitor radical processes. researchgate.net Furthermore, terahertz metasurface sensors have been investigated for the detection of benzoic acid, highlighting the potential for developing advanced sensing platforms. mdpi.com

Supramolecular Assembly: Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent interactions. Benzoic acid derivatives are excellent building blocks for supramolecular assembly due to their ability to form robust hydrogen bonds through their carboxylic acid groups. nih.gov The interplay of coordination bonds with metal centers and weaker interactions like hydrogen bonding, π-π stacking, and van der Waals forces can lead to the formation of one-, two-, or three-dimensional networks with interesting topologies and functions. The use of N-donor ligands in conjunction with substituted benzoic acids has been shown to result in predictable supramolecular assemblies. nih.govnih.gov

The potential applications are summarized in the table below.

| Application | Principle | Related Compounds and Concepts | Reference |

| Catalysis | Metal complex facilitates a chemical reaction by providing an alternative, lower-energy reaction pathway. | Schiff base complexes, Ruthenium-catalyzed hydroarylation | sharif.eduresearchgate.net |

| Sensing | Change in a measurable property (e.g., fluorescence, color) of the complex upon binding to an analyte. | Fluorescence probes for radical processes, Terahertz metasurface sensors for benzoic acid | researchgate.netmdpi.com |

| Supramolecular Assembly | Use of directional non-covalent interactions (e.g., hydrogen bonds, coordination bonds) to build larger structures. | Hydrogen- and halogen-bonded assemblies, molecular complexes with N-donor ligands | nih.govnih.gov |

Advanced Analytical Methodologies for 4 1 Dimethylamino Ethyl Benzoic Acid

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of individual components in a mixture. For 4-(1-(Dimethylamino)ethyl)benzoic acid, various chromatographic techniques are essential for quality control.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods (e.g., UV-Vis, PDA, MS, ELSD)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like 4-(1-(Dimethylamino)ethyl)benzoic acid. Its versatility is enhanced by the use of various detectors that provide different levels of sensitivity and selectivity.

Reverse-Phase HPLC (RP-HPLC) is a common mode used for this compound and its analogs. In RP-HPLC, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol. sielc.comhelixchrom.com The retention of 4-(1-(Dimethylamino)ethyl)benzoic acid is governed by its hydrophobic interactions with the stationary phase and its solubility in the mobile phase. The presence of both a carboxylic acid and a tertiary amine group means that the pH of the mobile phase is a critical parameter, as it affects the ionization state and, consequently, the retention time of the molecule. Acidic modifiers like formic acid or phosphoric acid are often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of the carboxyl group and protonating the amine. sielc.com

Advanced Detection Methods:

UV-Vis and Photodiode Array (PDA) Detection: The aromatic ring in 4-(1-(Dimethylamino)ethyl)benzoic acid contains a chromophore that absorbs ultraviolet (UV) light. A UV-Vis detector, set at a specific wavelength of maximum absorbance, provides a sensitive and linear response for quantification. A PDA detector offers the advantage of acquiring the entire UV-Vis spectrum of the eluting peak, which aids in peak identification and purity assessment by checking for co-eluting impurities. upb.ro

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly selective and sensitive detection method. MS detectors identify compounds based on their mass-to-charge ratio (m/z). This is particularly useful for identifying unknown impurities and degradation products by providing molecular weight information. For pharmacokinetic studies involving analogs like 4-acetamidobenzoic acid, LC-MS/MS has been shown to be a powerful tool for quantification in complex biological matrices. nih.gov

Evaporative Light Scattering Detection (ELSD): For impurities that lack a UV chromophore, ELSD can be an effective alternative. This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. Its response is generally independent of the optical properties of the analyte, making it a "universal" detector for non-volatile compounds.

A typical HPLC method for a related compound, 4-(dimethylamino)benzoic acid, utilizes a reverse-phase column with a mobile phase of acetonitrile and water containing an acid modifier. sielc.com This approach can be adapted for 4-(1-(Dimethylamino)ethyl)benzoic acid.

Table 1: Illustrative HPLC-UV Conditions for Analysis of Aminobenzoic Acid Analogs

| Parameter | Condition | Reference |

| Column | Newcrom R1, 5 µm | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Detection | UV, 220-280 nm | upb.ro |

| Flow Rate | 1.0 mL/min | upb.ro |

| Temperature | 30 °C | upb.ro |

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of 4-(1-(Dimethylamino)ethyl)benzoic acid, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the non-volatile acid into a more volatile ester or silyl (B83357) derivative. jfda-online.com

Common derivatization reagents include:

Silylating agents: Such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which reacts with the carboxylic acid and potentially the amine group to form volatile trimethylsilyl (B98337) (TMS) derivatives. jmaterenvironsci.com

Alkylating agents: Such as diazomethane (B1218177) or alkyl halides, which convert the carboxylic acid into its corresponding methyl or other alkyl ester.

Once derivatized, the compound and its volatile impurities can be separated on a capillary GC column, often with a non-polar stationary phase. A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds, while a Mass Spectrometer (GC-MS) offers definitive identification of impurities based on their mass spectra and fragmentation patterns. jmaterenvironsci.comajrconline.org This approach is particularly useful for identifying and quantifying small, volatile organic impurities that may be present from the synthesis process.

Chiral Chromatography for Enantiomeric Purity Determination

Since 4-(1-(Dimethylamino)ethyl)benzoic acid is a chiral molecule, possessing a stereocenter at the ethyl-substituted carbon, the determination of its enantiomeric purity is critical. Chiral chromatography, most commonly in the HPLC format, is the definitive method for separating and quantifying the enantiomers. libretexts.orgnih.gov

This separation can be achieved through two main strategies:

Indirect Separation: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). nih.gov However, this method requires a derivatizing agent of high enantiomeric purity and the reaction must proceed to completion without any racemization.

Direct Separation: This is the more common approach and utilizes a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers and thus enabling their separation. sigmaaldrich.com For acidic compounds like 4-(1-(Dimethylamino)ethyl)benzoic acid, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support are widely used and show broad applicability for a range of chiral compounds. researchgate.net

Pirkle-type or brush-type CSPs: These phases have chiral molecules covalently bonded to the silica support and separate enantiomers based on interactions like hydrogen bonding, dipole-dipole, and π-π stacking. researchgate.net

Anion-exchange type CSPs: These are particularly effective for acidic compounds. The stationary phase contains a chiral selector, such as a quinine (B1679958) derivative, which interacts with the anionic form of the acidic analyte via an ion-exchange mechanism. chiraltech.com

The choice of mobile phase (normal-phase, polar organic, or reverse-phase) and additives (acids, bases) is crucial for achieving optimal resolution between the enantiomers. researchgate.netchiraltech.com Detection is typically performed using a UV or PDA detector. Chiral chromatography is not only a tool for purity assessment but also essential for monitoring stereoselective synthesis and for isolating enantiopure compounds in preparative applications.

Electrochemical Methods for Quantification and Reactivity Studies

Electrochemical methods offer an alternative and often complementary approach to chromatographic techniques. They are based on measuring potential, current, or charge related to an electrochemical reaction involving the analyte. These methods can be highly sensitive and provide valuable information about the compound's redox properties and acid-base behavior.

Voltammetry (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric techniques are used to study the oxidation and reduction of electroactive species. 4-(1-(Dimethylamino)ethyl)benzoic acid contains an aromatic amine group, which is susceptible to electrochemical oxidation.

Cyclic Voltammetry (CV): In CV, the potential applied to a working electrode is scanned linearly in the forward and then reverse directions, and the resulting current is measured. For aminobenzoic acid derivatives, CV can reveal the oxidation potential, the reversibility of the electron transfer process, and information about the reaction mechanism. mdpi.commdpi.com The oxidation typically occurs at the nitrogen atom of the dimethylamino group. The position of the substituent on the benzene (B151609) ring and the nature of the substituent itself can influence the oxidation potential. nih.gov CV studies on related compounds like 4-aminobenzoic acid show an irreversible oxidation step corresponding to the formation of a cation radical. mdpi.commdpi.com

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and is well-suited for quantitative analysis. It applies pulses of increasing amplitude to a linearly swept potential, and the current is measured just before and at the end of each pulse. The difference in current is plotted against the potential. This results in a peaked voltammogram where the peak height is directly proportional to the concentration of the analyte. DPV can be used to develop sensitive electrochemical sensors for the quantification of aminobenzoic acid derivatives. mdpi.com

Table 2: Illustrative Voltammetric Data for Related Aminobenzoic Acid Compounds

| Compound | Technique | Potential (V) vs. Ref. | Key Finding | Reference |

| 4-Aminobenzoic acid | Cyclic Voltammetry | ~0.82 | Irreversible oxidation of the amino group | mdpi.com |

| 4,4'-Dimethylamino azobenzene | Cyclic Voltammetry | ~0.4 (1st ox.) | Reversible oxidation process | nih.gov |

| Syringaldehyde & Vanillin | Differential Pulse Voltammetry | 0.5 - 1.0 | Simultaneous quantification on modified electrodes | mdpi.com |

Potentiometry and Conductometry for Acid-Base Characterization

These methods are particularly useful for characterizing the acidic and basic nature of 4-(1-(Dimethylamino)ethyl)benzoic acid.

Potentiometry: This technique measures the potential difference between two electrodes (typically a glass electrode and a reference electrode) in a solution. It is the standard method for pH measurement and for determining acid dissociation constants (pKa). psu.edu By performing a potentiometric titration—titrating a solution of 4-(1-(Dimethylamino)ethyl)benzoic acid with a standard solution of a strong base (like NaOH) while monitoring the pH—a titration curve is generated. From this curve, the pKa value corresponding to the deprotonation of the carboxylic acid group can be accurately determined. asianpubs.orgasianpubs.org Similarly, titration with a strong acid (like HCl) can be used to determine the pKb (or the pKa of the conjugate acid) of the tertiary amine group. Knowledge of these pKa values is crucial for understanding the compound's behavior in different pH environments, which is important for developing HPLC methods and for pharmaceutical formulation. researchgate.net